Unsubstituted 4-Benzoyl Pharmacophore: ERK5 Inhibition with Poor p38α Selectivity — Establishing the Baseline for the Target Compound's Scaffold
The unsubstituted 4-benzoylpyrrole-2-carboxamide pharmacophore (N-unsubstituted parent) was characterized in the lead optimization study. This parent compound exhibited micromolar-range ERK5 inhibitory activity but demonstrated no meaningful selectivity over p38α MAP kinase [1]. The target compound, 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, retains the same 4-benzoyl pharmacophore but bears the N-[3-(dimethylamino)propyl] substituent. The published SAR trajectory shows that N-substitution (e.g., introduction of a pyridin-3-ylmethyl group) can attenuate p38α inhibition while preserving or modestly enhancing ERK5 potency, representing a key selectivity-tuning vector [2]. The target compound's specific N-substituent therefore positions it along this SAR gradient between the non-selective unsubstituted parent and the highly selective pyridinyl-substituted lead.
| Evidence Dimension | ERK5 vs. p38α selectivity profile as a function of N-substitution |
|---|---|
| Target Compound Data | No direct published IC₅₀ or selectivity data for 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide; positioned structurally between the N-unsubstituted parent and the N-(pyridin-3-ylmethyl) lead. |
| Comparator Or Baseline | N-unsubstituted parent: IC₅₀ (ERK5) in micromolar range, no selectivity vs. p38α. N-(pyridin-3-ylmethyl)-4-(2-bromo-6-fluorobenzoyl) analog: IC₅₀ (ERK5) = 0.82 μM; IC₅₀ (p38α) > 120 μM; selectivity ratio > 146-fold. |
| Quantified Difference | Selectivity ratio spans from ~1 (non-selective parent) to >146 (optimized lead) depending on N-substitution and 4-aroyl group identity. |
| Conditions | IMAP FP progressive binding system for primary HTS; follow-up kinase activity assays for IC₅₀ determination. |
Why This Matters
The target compound occupies a specific, uncharacterized position in the N-substitution SAR space; procurement of this specific derivative enables direct experimental mapping of how the dimethylaminopropyl chain modulates ERK5/p38α selectivity relative to published benchmarks.
- [1] Bisset, L. C.; Cottyn, B.; Wong, A.-C.; Clegg, W.; Harrington, R. W.; Leung, H.; Rigoreau, L.; Hammonds, T.; Newell, D. R. High-Throughput Screening and Hit Validation of Extracellular-Related Kinase 5 (ERK5) Inhibitors. ACS Comb. Sci. 2016, 18 (8), 444–455. DOI: 10.1021/acscombsci.5b00155. View Source
- [2] Molyneux, L.; et al. Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. Eur. J. Med. Chem. 2020, 200, 112440. DOI: 10.1016/j.ejmech.2020.112440. View Source
